molecular formula C22H20O2 B14115422 2-(3-Benzhydrylphenyl)-1,3-dioxolane

2-(3-Benzhydrylphenyl)-1,3-dioxolane

Cat. No.: B14115422
M. Wt: 316.4 g/mol
InChI Key: UFRGXVLPNMHBBZ-UHFFFAOYSA-N
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Description

2-(3-Benzhydrylphenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring attached to a benzhydrylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzhydrylphenyl)-1,3-dioxolane typically involves the reaction of benzhydrol with 3-phenyl-1,2-propanediol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include refluxing the reactants in a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Benzhydrylphenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the dioxolane ring to diols.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction can produce diols.

Scientific Research Applications

2-(3-Benzhydrylphenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Benzhydrylphenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-(3-Benzhydrylphenyl)-1,3-dioxolane is unique due to its dioxolane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other benzhydryl-containing compounds and contributes to its specific reactivity and applications.

Properties

Molecular Formula

C22H20O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-(3-benzhydrylphenyl)-1,3-dioxolane

InChI

InChI=1S/C22H20O2/c1-3-8-17(9-4-1)21(18-10-5-2-6-11-18)19-12-7-13-20(16-19)22-23-14-15-24-22/h1-13,16,21-22H,14-15H2

InChI Key

UFRGXVLPNMHBBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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